molecular formula C16H23NO2 B14810140 Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate

Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate

Cat. No.: B14810140
M. Wt: 261.36 g/mol
InChI Key: CWHAFFFHTRIWCD-UHFFFAOYSA-N
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Description

Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate is an organic compound with the molecular formula C16H23NO2. It is a methyl ester derivative of cyclohexanecarboxylic acid, where the amino group is substituted with a 1-phenylethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a nucleophilic substitution reaction using 1-phenylethylamine. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol or ethanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Esterification: Cyclohexanecarboxylic acid is reacted with methanol in the presence of an acid catalyst.

    Amination: The resulting methyl ester is then reacted with 1-phenylethylamine under controlled conditions to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexanecarboxylates.

Scientific Research Applications

Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclohexanecarboxylate
  • Cyclohexanecarboxylic acid
  • Methyl 1-cyclohexene-1-carboxylate

Uniqueness

Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate is unique due to the presence of the 1-phenylethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

methyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H23NO2/c1-12(13-8-4-3-5-9-13)17-15-11-7-6-10-14(15)16(18)19-2/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3

InChI Key

CWHAFFFHTRIWCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCC2C(=O)OC

Origin of Product

United States

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